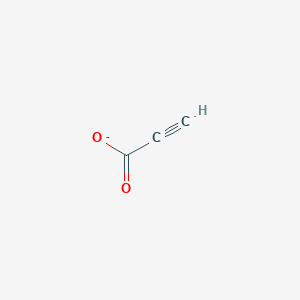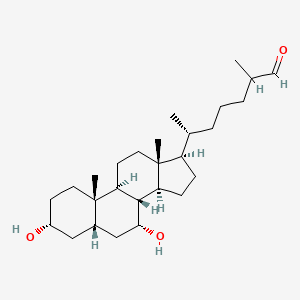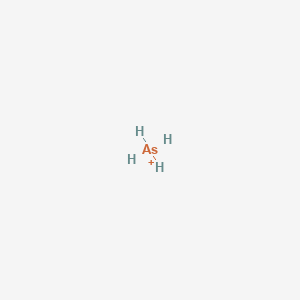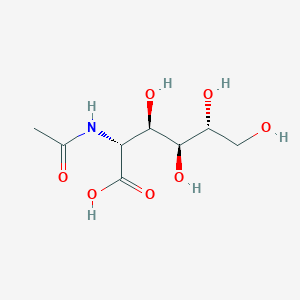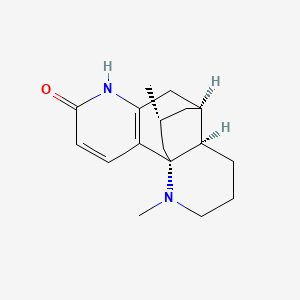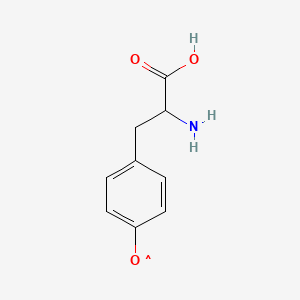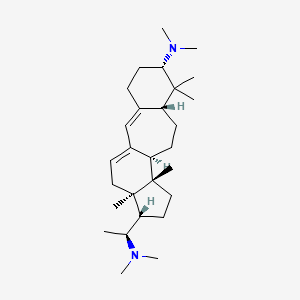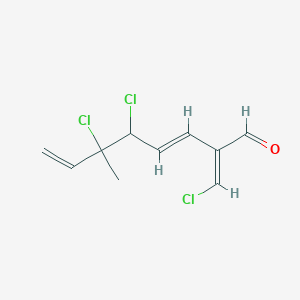
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cartilagineal is an organochlorine compound.
Aplicaciones Científicas De Investigación
Marine Algae Derived Compounds
Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).
Chemical Synthesis and Rearrangements
Halogenated compounds similar to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).
Atmospheric Chemistry of Marine Algal Compounds
The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).
Propiedades
Nombre del producto |
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
|---|---|
Fórmula molecular |
C10H11Cl3O |
Peso molecular |
253.5 g/mol |
Nombre IUPAC |
(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal |
InChI |
InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+ |
Clave InChI |
VUMGFDOJOXNAHX-DVBIZMGNSA-N |
SMILES isomérico |
CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl |
SMILES canónico |
CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



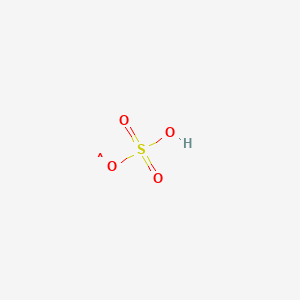
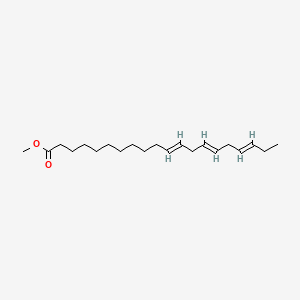
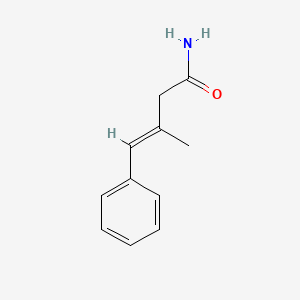
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
